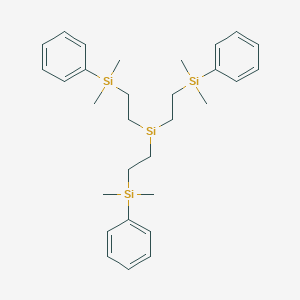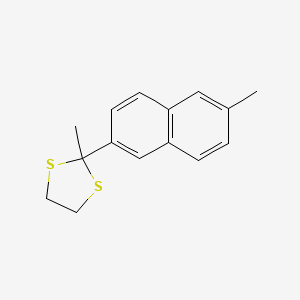
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms. This particular compound is characterized by the presence of a naphthalene ring substituted with a methyl group and a dithiolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane typically involves the reaction of 6-methylnaphthalene with a suitable dithiolane precursor under specific conditions. One common method involves the use of 1,3-dithiolane-2-thione as the dithiolane precursor. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The methyl group on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(6-methylnaphthalen-2-yl)ethylamine
- 2-Methyl-2-(6-methylnaphthalen-2-yl)acetaldehyde
Uniqueness
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties. The combination of the naphthalene ring with the dithiolane moiety makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
141994-28-7 |
|---|---|
Formule moléculaire |
C15H16S2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane |
InChI |
InChI=1S/C15H16S2/c1-11-3-4-13-10-14(6-5-12(13)9-11)15(2)16-7-8-17-15/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
WMFXVKFSLCJUJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)C3(SCCS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
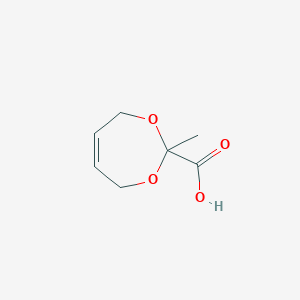
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
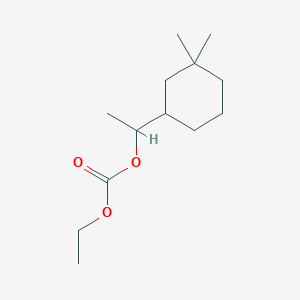
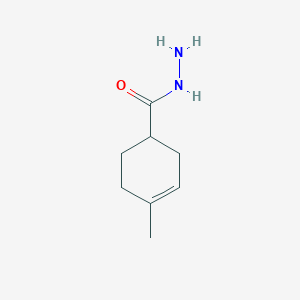
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)


![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide](/img/structure/B12524141.png)
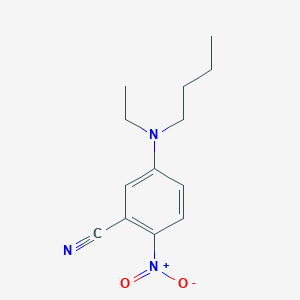
![2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid](/img/structure/B12524149.png)
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
